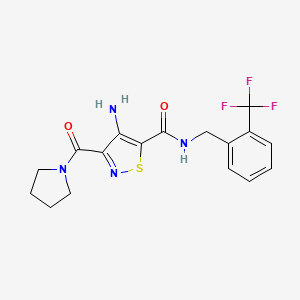

4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-amino-3-(pyrrolidine-1-carbonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O2S/c18-17(19,20)11-6-2-1-5-10(11)9-22-15(25)14-12(21)13(23-27-14)16(26)24-7-3-4-8-24/h1-2,5-6H,3-4,7-9,21H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDQFOTXTSIGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the isothiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the pyrrolidine-1-carbonyl group: This step may involve acylation reactions using pyrrolidine derivatives.

Attachment of the trifluoromethylbenzyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrrolidine moieties.

Reduction: Reduction reactions might target the carbonyl group or other reducible functionalities.

Substitution: The isothiazole ring and benzyl groups can participate in various substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying enzyme interactions or as a probe in biochemical assays.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide with structurally related heterocyclic carboxamides, emphasizing key structural and functional differences:

Structural and Functional Insights:

Core Heterocycle :

- The isothiazole core in the target compound distinguishes it from thiazole, isoxazole, and thiadiazole analogs. Isothiazoles often exhibit enhanced metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation .

- Thiadiazole derivatives (e.g., ) prioritize planar aromaticity for DNA intercalation, whereas the target compound's isothiazole may favor hydrophobic interactions .

Substituent Effects: The 2-(trifluoromethyl)benzyl group enhances lipophilicity (logP ≈ 3.8 predicted) and resistance to cytochrome P450-mediated metabolism, similar to trifluoromethylphenyl analogs in and .

Biological Implications: The amino group at position 4 may facilitate hydrogen bonding with catalytic residues in target enzymes, a feature absent in non-amino-substituted analogs like those in and . Compounds with trifluoromethyl groups (e.g., , and the target) consistently show improved blood-brain barrier (BBB) penetration thresholds (tPSA < 90 Ų) compared to polar derivatives like (tPSA > 100 Ų) .

Research Findings and Pharmacokinetic Considerations

- Synthesis : The target compound can be synthesized via a route analogous to , involving coupling of an isothiazole-5-carboxylic acid intermediate with 2-(trifluoromethyl)benzylamine using EDCI/HOBt .

- Pharmacokinetics: The trifluoromethyl group and pyrrolidine moiety may reduce clearance rates (predicted t₁/₂ > 6 hours) compared to non-fluorinated analogs (t₁/₂ ≈ 2–4 hours) .

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions focusing on the assembly of the isothiazole core, followed by functionalization with pyrrolidine and trifluoromethylbenzyl groups. A general approach includes:

- Step 1 : Formation of the isothiazole ring via cyclization of thioamide precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Coupling the pyrrolidine-1-carbonyl group using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Step 3 : Introducing the N-(2-(trifluoromethyl)benzyl) moiety via nucleophilic substitution or reductive amination .

Key Tip : Monitor reaction progress using TLC and optimize solvent systems (e.g., DMF or acetonitrile) to enhance yields .

Basic: How can spectroscopic methods confirm the compound’s structure?

- NMR : Use H and C NMR to verify the isothiazole ring (δ 160–170 ppm for carbonyl carbons) and the trifluoromethyl group (δ -60 ppm in F NMR) .

- IR : Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and pyrrolidine N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight with high-resolution MS (e.g., ESI-TOF) to distinguish isotopic patterns from the trifluoromethyl group .

Advanced: How to address low yields during the coupling of the pyrrolidine moiety?

Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

- Ultrasound-assisted synthesis : Enhances reaction rates and yields by improving mixing and reducing aggregation .

- Catalytic additives : Use DMAP or pyridine to activate carbonyl groups during coupling reactions .

- Temperature control : Maintain reactions at 0–5°C to minimize side reactions .

Advanced: How to resolve discrepancies in reported biological activity data?

Contradictions may arise from structural analogs or impurities. Mitigation steps:

- Purity verification : Use HPLC (>95% purity) to exclude byproducts affecting bioassays .

- Functional group analysis : Compare activities of analogs (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .

- Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions) that influence receptor binding .

Methodological: Best practices for optimizing reaction conditions

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

- Core modifications : Replace isothiazole with thiadiazole to assess ring size impact .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to modulate pharmacokinetics .

- Bioisosteres : Swap trifluoromethyl with cyano to evaluate lipophilicity effects .

Basic: What functional groups dictate reactivity in this compound?

- Isothiazole-5-carboxamide : Prone to nucleophilic attack at the carbonyl carbon .

- Trifluoromethylbenzyl group : Stabilizes aromatic π-stacking but may hinder solubility .

- Pyrrolidine-1-carbonyl : Participates in hydrogen bonding with biological targets .

Advanced: How to analyze crystallographic data for mechanistic insights?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.